3-(Morpholin-4-yl)propionamidoxime
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Overview
Description
3-(Morpholin-4-yl)propionamidoxime is an organic compound characterized by the presence of a morpholine ring attached to a propionamidoxime moiety
Mechanism of Action
Target of Action
The primary target of 3-(Morpholin-4-yl)propionamidoxime is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
This compound interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is achieved by the compound binding to the ATP-binding site of the kinase .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving LRRK2. LRRK2 is involved in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, this compound can potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of LRRK2. This can potentially lead to a decrease in the pathological effects associated with increased LRRK2 activity, such as those seen in Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)propionamidoxime typically involves the reaction of morpholine with an appropriate precursor. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by conversion to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reactants, and optimizing reaction conditions for maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)propionamidoxime undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic sulfonyl chlorides in the presence of triethylamine to form 2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-ene-5-ammonium arylsulfonates.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Aromatic Sulfonyl Chlorides: Used in substitution reactions to form sulfonate derivatives.
Bases: Triethylamine is commonly used to facilitate reactions.
Major Products Formed
Sulfonate Derivatives: Formed from reactions with aromatic sulfonyl chlorides.
Scientific Research Applications
3-(Morpholin-4-yl)propionamidoxime has several applications in scientific research:
Antibacterial and Antifungal Properties: Complexes of this compound with metals like copper and nickel have shown significant antibacterial and antifungal activities.
Antiradical Properties: The compound exhibits antiradical properties, making it useful in studies related to oxidative stress and related biological processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
β-Aminopropionamidoxime Derivatives: These compounds share a similar amidoxime moiety and have been studied for their antidiabetic properties.
Uniqueness
3-(Morpholin-4-yl)propionamidoxime is unique due to its combination of a morpholine ring and a propionamidoxime moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N'-hydroxy-3-morpholin-4-ylpropanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMYEKAPTYTGAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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